molecular formula C8H10N2O2 B1658863 N,1-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 62415-66-1

N,1-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B1658863
CAS No.: 62415-66-1
M. Wt: 166.18 g/mol
InChI Key: FPFTXURIOPBMFZ-UHFFFAOYSA-N
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Description

N,1-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide is an organic compound with the molecular formula C7H8N2O2. It is a derivative of pyridine and is known for its role in various chemical and biological processes. This compound is also referred to as a degradation product of nicotinamide adenine dinucleotide (NAD).

Scientific Research Applications

N,1-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a starting material in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its role in biological processes, particularly in the degradation of NAD.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on cellular metabolism and aging.

    Industry: It is used in the production of dyes and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves the reaction of pyridine-3-carboxylic acid with formyl chloride in the presence of a base such as dimethylformamide (DMF). The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The reaction conditions are optimized to achieve maximum efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N,1-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound .

Mechanism of Action

The mechanism of action of N,1-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with various molecular targets and pathways. It is known to inhibit poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair. By inhibiting PARP-1, the compound can affect cellular processes such as DNA repair, apoptosis, and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide
  • 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
  • Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Uniqueness

N,1-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide is unique due to its specific structural features and its role as a degradation product of NAD. Its ability to inhibit PARP-1 distinguishes it from other similar compounds, making it a valuable tool in scientific research .

Properties

IUPAC Name

N,1-dimethyl-6-oxopyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-9-8(12)6-3-4-7(11)10(2)5-6/h3-5H,1-2H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPFTXURIOPBMFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CN(C(=O)C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50495003
Record name N,1-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50495003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62415-66-1
Record name N,1-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50495003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,1-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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